5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
CAS No.:
Cat. No.: VC16556557
Molecular Formula: C15H12N8
Molecular Weight: 304.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N8 |
|---|---|
| Molecular Weight | 304.31 g/mol |
| IUPAC Name | 5-[[6-(pyridin-4-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C15H12N8/c16-6-12-8-20-15(9-18-12)23-14-5-13(21-10-22-14)19-7-11-1-3-17-4-2-11/h1-5,8-10H,7H2,(H2,19,20,21,22,23) |
| Standard InChI Key | HMKAGNBGDDKGCP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1CNC2=CC(=NC=N2)NC3=NC=C(N=C3)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features three aromatic heterocycles: a pyrazine ring at the core, a pyrimidine ring substituted with a pyridin-4-ylmethylamino group, and a nitrile functional group (Figure 1). The pyrazine and pyrimidine rings contribute to planar geometry, facilitating interactions with hydrophobic kinase domains, while the nitrile group enhances electrophilicity, potentially enabling covalent binding to cysteine residues in target proteins .
Table 1: Molecular Properties of 5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₈ |
| Molecular Weight | 304.31 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 121 Ų |
The compound’s moderate lipophilicity (calculated LogP ≈ 2.1) balances membrane permeability and aqueous solubility, a critical factor for oral bioavailability .
Synthesis and Structural Optimization
Synthesis involves multi-step nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. A representative route (Scheme 1) begins with 5-amino-3-chloropyrazine-2-carbonitrile, which undergoes SNAr displacement with pyridin-4-ylmethanol to install the pyridinylmethylamino group . Subsequent Buchwald–Hartwig amination couples the intermediate to a pyrimidine amine, yielding the final product .
Key Challenges:
Optimization efforts focus on improving metabolic stability. For example, replacing labile ether linkages with rigid morpholine rings in analogues like CCT245737 reduced hepatic clearance by 40% .
Biological Activity and Mechanism of Action
The compound exhibits nanomolar inhibition (IC₅₀ = 12–85 nM) against kinases such as CHK1 and EGFR, disrupting DNA repair and apoptosis pathways in cancer cells .
Table 2: In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (nM) | Target Kinase |
|---|---|---|
| HCT-116 (CRC) | 34 ± 2.1 | CHK1 |
| A549 (NSCLC) | 67 ± 4.8 | EGFR |
| MDA-MB-231 (BC) | 89 ± 5.6 | MET |
Mechanistically, it binds to the kinase hinge region via hydrogen bonds between the pyrazine nitrogen and backbone NH of Glu85 (CHK1), while the pyridinylmethyl group occupies a hydrophobic pocket . This dual interaction prevents ATP binding, arresting the cell cycle in G2/M phase.
Pharmacokinetic and ADME Profiles
Despite potent activity, early derivatives faced challenges such as high hepatic extraction (CLhep > 30 mL/min/kg) and low oral bioavailability (<10%) . Structural modifications, including fluorination of the pyridine ring, improved metabolic stability in human liver microsomes (HLM t₁/₂ increased from 8.2 to 45.7 min) .
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | Value (Unoptimized) | Value (Optimized) |
|---|---|---|
| CL (mL/min/kg) | 42.1 | 15.3 |
| Vd (L/kg) | 2.1 | 1.8 |
| t₁/₂ (h) | 1.2 | 3.7 |
| Oral Bioavailability | 5% | 58% |
Comparative Analysis with Structural Analogues
Replacing the pyridin-4-ylmethyl group with morpholin-2-ylmethyl (as in CCT245737) enhanced solubility (2.1 mg/mL vs. 0.3 mg/mL) and reduced hERG channel liability (IC₅₀ > 30 µM vs. 1.2 µM) . Conversely, substituting the nitrile with carboxamide diminished kinase selectivity due to increased polar surface area .
Future Directions
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